molecular formula C24H22N6O3 B2847027 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1105239-49-3

2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2847027
CAS No.: 1105239-49-3
M. Wt: 442.479
InChI Key: AZGBCCKGMCEJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide is a pyrazolo-pyridazine derivative characterized by a bicyclic heteroaromatic core functionalized with cyclopropyl, phenyl, and acetamidophenyl substituents. The acetamidophenyl moiety enhances solubility and may facilitate interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15(31)26-17-9-11-18(12-10-17)27-21(32)14-29-24(33)23-20(22(28-29)16-7-8-16)13-25-30(23)19-5-3-2-4-6-19/h2-6,9-13,16H,7-8,14H2,1H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBCCKGMCEJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyridazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropyl and Phenyl Groups: These groups are introduced through substitution reactions, often using reagents like cyclopropyl bromide and phenylboronic acid.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamidophenyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrazolo-pyridazine family, which shares a fused bicyclic core but differs in substitution patterns. Key structural analogs include:

Compound Name Core Structure Substituents Key Properties
Target Compound Pyrazolo[3,4-d]pyridazin 4-cyclopropyl, 7-oxo, 1-phenyl, N-(4-acetamidophenyl)acetamide High polarity due to acetamido group; cyclopropyl enhances metabolic stability
Analog 1 (from [3]) Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-methyl, N-(4-phenylacetamido) Chlorophenyl increases lipophilicity; methyl group reduces solubility
Analog 2 (hypothetical) Pyrazolo[3,4-d]pyridazin 4-ethyl, 7-oxo, N-(3-nitrophenyl) Nitro group introduces electron-withdrawing effects, altering binding kinetics

Key Observations:

Substituent Effects :

  • The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier substituents (e.g., ethyl or methyl), as small rings resist oxidative degradation .
  • The 4-acetamidophenyl moiety enhances aqueous solubility relative to chlorophenyl or nitro-substituted analogs, critical for bioavailability .

Hydrogen-Bonding Patterns: The acetamido group forms a robust hydrogen-bonding network (N–H···O and C=O···H–N interactions), a feature less pronounced in analogs with non-polar substituents. Graph set analysis (e.g., Etter’s rules) would classify this as a D (donor) and A (acceptor) motif, enhancing target binding specificity .

Crystallographic Data :

  • Structural analogs in the Cambridge Structural Database (CSD) show that pyrazolo-pyridazines with electron-deficient substituents (e.g., nitro groups) exhibit tighter molecular packing, reducing solubility. The target compound’s acetamido group likely disrupts such packing, favoring amorphous solid forms .

Pharmacological Potential

  • Kinase Inhibition: Pyrazolo-pyridazines with planar cores and hydrogen-bonding substituents (e.g., acetamido) show affinity for ATP-binding pockets in kinases. The target compound’s cyclopropyl group may reduce off-target effects compared to chlorophenyl analogs, which exhibit higher nonspecific binding .
  • Solubility vs. Permeability : The acetamido group improves solubility (>50 μg/mL predicted) but may reduce membrane permeability compared to methyl or ethyl analogs. This trade-off necessitates formulation optimization .

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and acylation. For example:

Core formation : Cyclocondensation of substituted pyridazinones with cyclopropane derivatives under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazolo[3,4-d]pyridazin core .

Acetamide coupling : Reaction of the intermediate with 4-acetamidophenyl acetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Key considerations : Solvent polarity and temperature control are critical for regioselectivity and yield optimization .

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopropane integration .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ = 485.2 g/mol) .

Basic: What preliminary biological activities have been reported for this compound?

Activity Model IC50/Effect Reference
AnticancerMCF7 cells3.79 µM
Anti-inflammatoryMacrophage assay↓ TNF-α, IL-6
Kinase inhibitionEGFR wild-type18.5 µM

Note : Activity varies with substituents; e.g., cyclopropyl groups enhance metabolic stability compared to methyl derivatives .

Advanced: How can reaction yields be optimized for the cyclocondensation step?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of intermediates, increasing yields by ~20% compared to THF .
  • Catalyst screening : Pd(OAc)2_2 (5 mol%) reduces side reactions in cyclopropane integration .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and optimize reaction coordinates .

Example : A 72% yield was achieved using DMF at 80°C vs. 55% in THF .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Discrepancies often arise from:

  • Cell line variability : MCF7 (IC50 = 3.79 µM) vs. SF-268 (IC50 = 42.3 µM) due to differential expression of target kinases .
  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability .
  • Structural analogs : Fluorophenyl derivatives show 2–3× higher activity than chlorophenyl counterparts .

Methodological fix : Standardize assays using CLSI guidelines and validate with orthogonal methods (e.g., SPR for binding affinity) .

Advanced: What computational strategies are effective for target identification?

  • Molecular docking : AutoDock Vina to predict binding to EGFR (PDB: 1M17) with a ΔG = -9.2 kcal/mol .
  • MD simulations : GROMACS to assess stability of the compound-kinase complex over 100 ns .
  • QSAR modeling : Use MOE descriptors to correlate substituent electronegativity with IC50 (R2^2 = 0.87) .

Validation : Compare computational predictions with in vitro kinase profiling data .

Advanced: How to design SAR studies for improving potency?

Substituent variation : Replace cyclopropyl with isopropyl to assess steric effects on kinase binding .

Bioisosteric replacement : Substitute acetamide with sulfonamide to enhance solubility (logP reduced from 3.1 to 2.4) .

Pro-drug strategies : Introduce ester moieties (e.g., ethyl acetate) to improve oral bioavailability .

Case study : Fluorination at the phenyl ring improved IC50 by 40% in A549 cells .

Advanced: What mechanistic insights explain its anti-inflammatory activity?

  • Pathway modulation : Inhibits NF-κB translocation (confirmed via immunofluorescence) .
  • Cytokine profiling : Multiplex ELISA shows dose-dependent reduction in IL-6 (EC50 = 5.2 µM) .
  • ROS scavenging : Reduces intracellular ROS by 60% at 10 µM (DCFH-DA assay) .

Contradiction : Some studies report no ROS effect; this may depend on cell type (e.g., macrophages vs. epithelial cells) .

Advanced: How to address poor aqueous solubility in preclinical testing?

  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) to improve solubility 10× .
  • Co-solvent systems : Use 10% PEG-400 + 5% Solutol HS-15 in PBS for in vivo dosing .
  • Salt formation : Prepare hydrochloride salt (solubility: 12 mg/mL vs. free base: 0.3 mg/mL) .

Advanced: What are the critical steps for scaling up synthesis?

  • Process optimization : Switch from batch to flow chemistry for cyclocondensation (yield increases from 65% to 82%) .
  • Quality control : Implement PAT tools (e.g., inline FTIR) to monitor reaction progression .
  • Waste reduction : Recover DMF via fractional distillation (85% recovery efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.